molecular formula C8H7Cl2NO3 B13650338 Ethyl 2,6-dichloro-3-hydroxyisonicotinate

Ethyl 2,6-dichloro-3-hydroxyisonicotinate

Cat. No.: B13650338
M. Wt: 236.05 g/mol
InChI Key: DJNHKCAXJRJLCR-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO3. It is a derivative of isonicotinic acid, characterized by the presence of ethyl, dichloro, and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-3-hydroxyisonicotinate typically involves the esterification of 2,6-dichloro-3-hydroxyisonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-dichloro-3-hydroxyisonicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity, disruption of cellular processes, or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dichloroisonicotinate
  • Ethyl 3-hydroxyisonicotinate
  • 2,6-Dichloro-3-hydroxyisonicotinic acid

Uniqueness

Ethyl 2,6-dichloro-3-hydroxyisonicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)4-3-5(9)11-7(10)6(4)12/h3,12H,2H2,1H3

InChI Key

DJNHKCAXJRJLCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1O)Cl)Cl

Origin of Product

United States

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